molecular formula C15H19N5O2S B2921066 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 1235671-44-9

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2921066
CAS No.: 1235671-44-9
M. Wt: 333.41
InChI Key: GWKZIQBHPHHCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl group attached to a piperidinyl ring, which is further connected to a pyridine-3-sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the formation of the piperidinyl ring. One common approach is to react pyrimidin-2-yl with piperidine-4-ylmethylamine under controlled conditions to form the intermediate piperidinyl compound. Subsequent sulfonation with pyridine-3-sulfonic acid completes the synthesis.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of pyridine-3-sulfonic acid derivatives.

  • Reduction: Reduction of the pyridine ring to form pyridine-3-amine derivatives.

  • Substitution: Introduction of various functional groups at the pyrimidinyl or piperidinyl positions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties are leveraged to create innovative products with enhanced performance.

Comparison with Similar Compounds

  • N-((1-(pyrimidin-2-yl)piperidin-4-yl)methanol: Similar structure but lacks the sulfonamide group.

  • N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine: Contains a benzyl group instead of the pyridine-3-sulfonamide moiety.

Uniqueness: N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound for future research and development.

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c21-23(22,14-3-1-6-16-12-14)19-11-13-4-9-20(10-5-13)15-17-7-2-8-18-15/h1-3,6-8,12-13,19H,4-5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKZIQBHPHHCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.